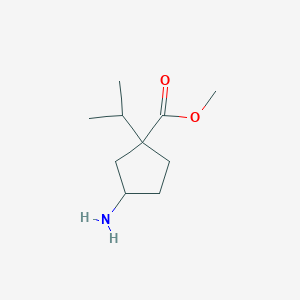

Methyl 3-amino-1-isopropylcyclopentanecarboxylate

Description

Properties

Molecular Formula |

C10H19NO2 |

|---|---|

Molecular Weight |

185.26 g/mol |

IUPAC Name |

methyl 3-amino-1-propan-2-ylcyclopentane-1-carboxylate |

InChI |

InChI=1S/C10H19NO2/c1-7(2)10(9(12)13-3)5-4-8(11)6-10/h7-8H,4-6,11H2,1-3H3 |

InChI Key |

ZCQKRLIQWMDTHQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1(CCC(C1)N)C(=O)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Methyl 3-aminocyclopentanecarboxylate (CAS 1314922-38-7)

Structural Differences :

- Lacks the 1-isopropyl substituent present in the target compound.

- Molecular formula: C₇H₁₃NO₂ (vs. C₁₀H₁₉NO₂ for the isopropyl derivative).

Hazard Profile :

Physicochemical Properties :

Toxicological Insights :

- No carcinogenicity identified for Methyl 3-aminocyclopentanecarboxylate (OSHA, IARC, ACGIH, NTP) .

- The absence of an isopropyl group may reduce organ-specific toxicity risks, but insufficient data exist to confirm this hypothesis.

Other Cyclopentanecarboxylate Derivatives

- Substituent Effects : Alkyl groups (e.g., isopropyl) typically enhance lipophilicity, impacting membrane permeability and metabolic stability.

- Safety Profiles: Ester derivatives often exhibit moderate toxicity (e.g., H302/H315), consistent with Methyl 3-aminocyclopentanecarboxylate .

Q & A

Basic Research Questions

Q. What are the recommended synthesis methods for Methyl 3-amino-1-isopropylcyclopentanecarboxylate in academic settings?

- Methodological Answer : Retrosynthetic analysis using AI-driven tools (e.g., Reaxys or Pistachio models) can predict feasible routes. One-step synthesis may involve cyclization of precursor amines with ester derivatives under catalytic conditions. For example, a Mitsunobu reaction or nucleophilic substitution could introduce the isopropyl group. Purification typically employs column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How should researchers characterize the compound’s purity and structure?

- Methodological Answer :

- Purity : HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS.

- Structural Confirmation :

- NMR : and NMR in deuterated solvents (e.g., CDCl) to resolve cyclopentane ring protons and ester/amine functional groups.

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H] (expected m/z ~158.18).

- Cross-validate with FT-IR for amine (N-H stretch ~3300 cm) and ester (C=O ~1720 cm) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation.

- PPE : Nitrile gloves, lab coat, and safety goggles.

- First Aid :

- Inhalation : Move to fresh air; administer artificial respiration if needed.

- Skin Contact : Wash with soap/water for 15 minutes.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Q. How to determine solubility and optimal storage conditions?

- Methodological Answer :

- Solubility Testing : Perform gradient solubility assays in polar (e.g., DMSO, methanol) and non-polar solvents (e.g., hexane).

- Storage : Store at –20°C in airtight, light-protected containers under inert gas (N). Monitor stability via periodic HPLC to detect degradation (e.g., ester hydrolysis) .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis?

- Methodological Answer :

- Chiral Catalysts : Use asymmetric hydrogenation with Ru-BINAP complexes or chiral auxiliaries (e.g., Evans oxazolidinones) to control stereochemistry.

- Analytical Validation : Chiral HPLC (Chiralpak AD-H column) or polarimetry to quantify enantiomeric excess (ee). Adjust reaction temperature (–20°C to 40°C) to minimize racemization .

Q. How to resolve contradictions in spectral data interpretation?

- Methodological Answer :

- Case Example : Discrepancies in NMR chemical shifts may arise from solvent polarity or tautomerism. Re-run NMR in DO to assess amine proton exchange.

- Multi-Technique Approach : Combine 2D NMR (COSY, HSQC) to assign overlapping signals. Cross-reference with computational chemistry (DFT simulations for expected shifts) .

Q. What strategies are effective for assessing in vitro biological activity?

- Methodological Answer :

- Target Selection : Screen against aminopeptidase or protease enzymes due to the amine-ester motif.

- Assay Design : Use fluorogenic substrates (e.g., AMC-tagged peptides) in kinetic assays (pH 7.4, 37°C).

- Controls : Include positive (bestatin) and negative (DMSO vehicle) controls. Calculate IC via nonlinear regression .

Q. How to evaluate compound stability under physiological conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.